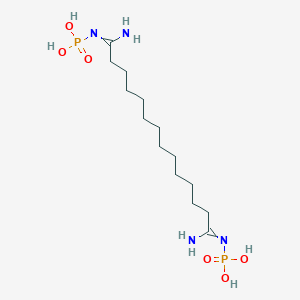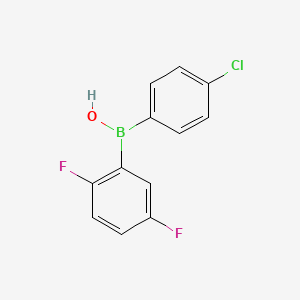![molecular formula C16H22N4O B12600836 5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine CAS No. 650606-16-9](/img/structure/B12600836.png)
5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine: is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a pentoxyphenyl group attached to the pyrimidine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pentoxyphenyl Intermediate: The synthesis begins with the preparation of the 4-pentoxybenzyl chloride intermediate. This is achieved by reacting 4-pentoxybenzyl alcohol with thionyl chloride under reflux conditions.
Coupling with Pyrimidine: The intermediate is then coupled with 2,4-diaminopyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized pyrimidine derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA synthesis, leading to antiproliferative effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Methylpyrimidine-2,4-diamine: Similar structure but with a methyl group instead of the pentoxyphenyl group.
2,4-Diamino-5-methylpyrimidine: Another pyrimidine derivative with different substituents.
Uniqueness
5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine is unique due to the presence of the pentoxyphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
650606-16-9 |
|---|---|
Molecular Formula |
C16H22N4O |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
5-[(4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H22N4O/c1-2-3-4-9-21-14-7-5-12(6-8-14)10-13-11-19-16(18)20-15(13)17/h5-8,11H,2-4,9-10H2,1H3,(H4,17,18,19,20) |
InChI Key |
VDPIFYWUFLUUKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CC2=CN=C(N=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12600763.png)


![1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)-](/img/structure/B12600782.png)
![Benzoic acid, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12600786.png)
![Benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester](/img/structure/B12600791.png)

![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)thio]-2,5-dimethyl-](/img/structure/B12600805.png)

![5-chloro-2-hydroxy-N-[3-methoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12600810.png)
![2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline](/img/structure/B12600818.png)

![2-{[N-Cyclopentyl-N-(thiophene-2-carbonyl)glycyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12600844.png)
